molecular formula C4H7O5S2- B11612685 Tetrahydrothiophene-3-sulfonate 1,1-dioxide

Tetrahydrothiophene-3-sulfonate 1,1-dioxide

Cat. No.: B11612685
M. Wt: 199.2 g/mol
InChI Key: QJJODUDDARIVCQ-UHFFFAOYSA-M
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Description

Tetrahydrothiophene-3-sulfonate 1,1-dioxide, also known as sulfolane, is an organosulfur compound with the molecular formula C4H8O2S. It is a colorless liquid that is commonly used as a solvent in the chemical industry. The compound is known for its high polarity and ability to dissolve a wide range of substances, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrothiophene-3-sulfonate 1,1-dioxide can be synthesized through the oxidation of tetrahydrothiophene using hydrogen peroxide. This reaction produces tetramethylene sulfoxide, which can then be further oxidized to form the final product . The reaction conditions typically involve low temperatures for the initial oxidation and higher temperatures for the subsequent oxidation.

Industrial Production Methods: The industrial production of this compound often involves the use of sulfur dioxide and butadiene. The process begins with the cheletropic reaction of butadiene with sulfur dioxide to form sulfolene, which is then hydrogenated using catalysts such as Raney nickel to produce sulfolane . Recent advancements have improved the efficiency of this process by incorporating hydrogen peroxide and optimizing the pH levels during hydrogenation.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrothiophene-3-sulfonate 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a polar aprotic solvent in these reactions .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Catalysts such as Raney nickel are employed in hydrogenation reactions.

    Substitution: Various nucleophiles can react with sulfolane under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of tetrahydrothiophene produces tetramethylene sulfoxide, which can be further oxidized to sulfolane .

Scientific Research Applications

Tetrahydrothiophene-3-sulfonate 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydrothiophene-3-sulfonate 1,1-dioxide primarily involves its role as a solvent. Its high polarity allows it to dissolve a wide range of substances, facilitating various chemical reactions. The compound interacts with molecular targets through dipole-dipole interactions and hydrogen bonding, enhancing the solubility and reactivity of other compounds .

Comparison with Similar Compounds

  • Tetramethylene sulfone
  • Sulfolene
  • Tetrahydrothiophene dioxide

Comparison: Tetrahydrothiophene-3-sulfonate 1,1-dioxide is unique due to its high polarity and ability to act as a polar aprotic solvent. Compared to similar compounds like tetramethylene sulfone and sulfolene, it offers superior solubility and stability in various chemical reactions .

Properties

Molecular Formula

C4H7O5S2-

Molecular Weight

199.2 g/mol

IUPAC Name

1,1-dioxothiolane-3-sulfonate

InChI

InChI=1S/C4H8O5S2/c5-10(6)2-1-4(3-10)11(7,8)9/h4H,1-3H2,(H,7,8,9)/p-1

InChI Key

QJJODUDDARIVCQ-UHFFFAOYSA-M

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)[O-]

Origin of Product

United States

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